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molecular formula C7H12 B074748 Methylenecyclohexane CAS No. 1192-37-6

Methylenecyclohexane

Cat. No. B074748
M. Wt: 96.17 g/mol
InChI Key: YULMNMJFAZWLLN-UHFFFAOYSA-N
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Patent
US05212203

Procedure details

A mixture of methylene cyclohexane (0.96 g, 10 mmoles), p-bromophenol (1.73 g, 10 mmoles) and acid resin (Dowex 50×12--150 mg) is heated at 80° C. for 16 hours. The residue is purified by silica gel chromatography (eluant: 50/50 mixture of CH2Cl2 /hexane). On evaporation of the solvents 0.50 g (19% yield) of 4-bromo-2-(1-methylcyclohexyl) phenol in the form of a yellowish oil is obtained.
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
1.73 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[CH:8]1[C:13]([OH:14])=[CH:12][CH:11]=[C:10]([Br:15])[CH:9]=1>>[Br:15][C:10]1[CH:11]=[CH:12][C:13]([OH:14])=[C:8]([C:2]2([CH3:1])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]2)[CH:9]=1

Inputs

Step One
Name
Quantity
0.96 g
Type
reactant
Smiles
C=C1CCCCC1
Name
Quantity
1.73 g
Type
reactant
Smiles
C1=CC(=CC=C1O)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue is purified by silica gel chromatography (eluant: 50/50 mixture of CH2Cl2 /hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)O)C1(CCCCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 19%
YIELD: CALCULATEDPERCENTYIELD 18.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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